molecular formula C12H17ClN2O B2949347 3-(Piperidin-4-yl)benzamide hydrochloride CAS No. 2409597-13-1

3-(Piperidin-4-yl)benzamide hydrochloride

Cat. No.: B2949347
CAS No.: 2409597-13-1
M. Wt: 240.73
InChI Key: PPGOHHQQTZGGJN-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)benzamide hydrochloride, with the CAS Number 2409597-13-1, is a compound that has a molecular weight of 240.73 . It is a solid substance that should be stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O.ClH/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2,(H2,13,15);1H . This indicates the presence of a benzamide group attached to a piperidin-4-yl group, along with a hydrochloride group.


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 240.73 . It should be stored at temperatures between 2-8°C .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-(piperidin-4-yl)benzamide hydrochloride, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Mechanism of Action

Target of Action

The primary target of 3-(piperidin-4-yl)benzamide HCl is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

3-(piperidin-4-yl)benzamide HCl interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes at the molecular level, including the upregulation of downstream target gene p21 .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . The activation of HIF-1α promotes transcription and expression of target genes, accelerating glycolysis in tumor cells and upregulating a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, HIF-1α overexpression in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of the compound’s action is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 , a key executor of apoptosis, and the induction of the expression of the cell cycle inhibitory protein p21 .

Action Environment

The action of 3-(piperidin-4-yl)benzamide HCl is influenced by the hypoxic environment of tumor cells . Hypoxia, a common condition in solid tumors, can enhance the expression of HIF-1α, thereby influencing the compound’s efficacy

Properties

IUPAC Name

3-piperidin-4-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2,(H2,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGOHHQQTZGGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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